Cas no 1595883-57-0 (4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine)

4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine
- 4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine
- 1595883-57-0
- EN300-1839629
-
- Inchi: 1S/C14H19NO/c1-2-12-6-9-16-14(12)13(3-1)10-11-4-7-15-8-5-11/h1-3,11,15H,4-10H2
- InChI Key: QCNNUSYCGLKKPA-UHFFFAOYSA-N
- SMILES: O1CCC2=CC=CC(=C12)CC1CCNCC1
Computed Properties
- Exact Mass: 217.146664230g/mol
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 21.3Ų
4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1839629-2.5g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1839629-1.0g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1839629-5.0g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1839629-0.25g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1839629-5g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1839629-10.0g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1839629-0.1g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1839629-0.5g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1839629-0.05g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1839629-1g |
4-[(2,3-dihydro-1-benzofuran-7-yl)methyl]piperidine |
1595883-57-0 | 1g |
$557.0 | 2023-09-19 |
4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine Related Literature
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
Additional information on 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine
Research Brief on 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine (CAS: 1595883-57-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine (CAS: 1595883-57-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the role of 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine as a versatile scaffold in medicinal chemistry. Its benzofuran moiety, coupled with the piperidine ring, offers a promising framework for modulating biological targets, particularly in the central nervous system (CNS). Research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of novel sigma-1 receptor ligands, which are being explored for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 1595883-57-0. A 2024 study in Organic Process Research & Development detailed a scalable, green chemistry approach using catalytic hydrogenation, achieving a 92% yield with minimal byproducts. This method addresses previous challenges related to stereoselectivity and environmental impact, making it more feasible for industrial-scale production.
Pharmacological evaluations have revealed that 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine exhibits moderate blood-brain barrier permeability, as confirmed by in vitro and in vivo models. Its metabolite profiling suggests low cytotoxicity, supporting its potential as a lead compound for CNS-targeted therapies. However, further pharmacokinetic studies are needed to assess its bioavailability and metabolic stability in humans.
Emerging applications include its use as a building block for covalent inhibitors targeting protein-protein interactions (PPIs). A 2023 Nature Communications paper reported its incorporation into a small-molecule inhibitor of the Keap1-Nrf2 pathway, showing promise for oxidative stress-related diseases. Additionally, its derivatization for fluorescent probes is being explored in chemical biology to study receptor localization.
In conclusion, 4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine represents a multifaceted tool in drug discovery, with ongoing research expanding its therapeutic potential. Future directions should focus on structure-activity relationship (SAR) studies and translational research to bridge the gap between preclinical findings and clinical applications.
1595883-57-0 (4-(2,3-dihydro-1-benzofuran-7-yl)methylpiperidine) Related Products
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)




